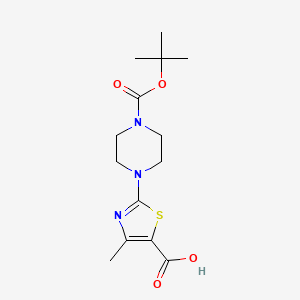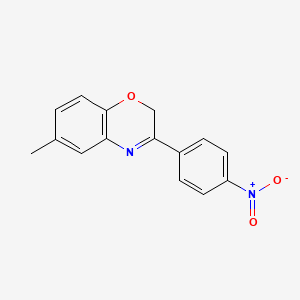
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of an oxygen and nitrogen atom within the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine typically involves the reaction of 4-nitroaniline with 2-hydroxy-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the benzoxazine ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反应分析
Types of Reactions
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine, while electrophilic substitution can introduce various functional groups onto the aromatic ring.
科学研究应用
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
作用机制
The mechanism of action of 6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The benzoxazine ring structure allows for the formation of stable complexes with metal ions, which can be useful in catalysis and material science applications.
相似化合物的比较
Similar Compounds
6-methyl-3-(4-aminophenyl)-2H-1,4-benzoxazine: Formed by the reduction of the nitro group.
3-(4-nitrophenyl)-2H-1,4-benzoxazine: Lacks the methyl group, which can affect its reactivity and properties.
6-methyl-3-phenyl-2H-1,4-benzoxazine: Lacks the nitro group, which can influence its chemical behavior.
Uniqueness
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
6-methyl-3-(4-nitrophenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-2-7-15-13(8-10)16-14(9-20-15)11-3-5-12(6-4-11)17(18)19/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVJRRGYSMLMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
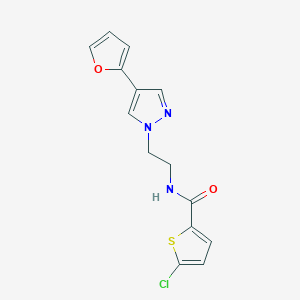

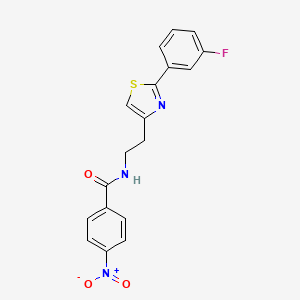
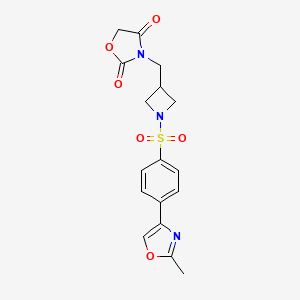
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)
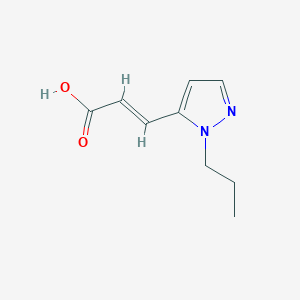
![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
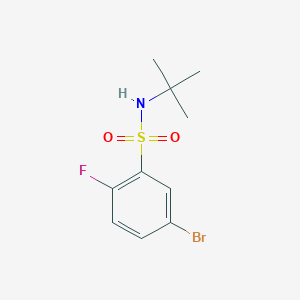
![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)

![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/new.no-structure.jpg)
![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)
